![molecular formula C13H24N2O2 B1403739 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane CAS No. 1363381-83-2](/img/structure/B1403739.png)
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
The compound “8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of “8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane” involves a 1,3-dipolar cycloaddition reaction . The compound is synthesized by AstaTech, Inc. It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate–ethane (1/1) hydrochloride" . The InChI code is "1S/C13H24N2O2.C2H6.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;1-2;/h9-11H,4-8,14H2,1-3H3;1-2H3;1H" . The molecular weight is 306.88 .
Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The synthesis of “8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane” involves a 1,3-dipolar cycloaddition reaction .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 306.88 . The IUPAC name is "tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate–ethane (1/1) hydrochloride" . The InChI code is "1S/C13H24N2O2.C2H6.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;1-2;/h9-11H,4-8,14H2,1-3H3;1-2H3;1H" .
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Material Science
A fascinating material within the context of photocatalysis and material science is (BiO)2CO3 (BOC), which belongs to the Aurivillius-related oxide family. BOC is noted for its applications across fields such as healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. Its photocatalytic properties have garnered increased attention, driven by the wide bandgap that limits visible light absorption and utilization. Various strategies have been developed to enhance the visible light-driven photocatalytic performance of BOC, including modifications to promote better light absorption and utilization, thereby broadening its application spectrum in material science and environmental remediation (Ni, Sun, Zhang, & Dong, 2016).
Medicinal Chemistry
In the realm of medicinal chemistry, the periphery decoration and core initiation of neutral and polyanionic borane large molecules present promising properties. These molecules, adorned with o-carboranes and metallacarboranes, showcase unique stability and geometrical and electronic properties. Such characteristics suggest innovative applications in medicinal chemistry, including as potential agents for boron neutron capture therapy (BNCT) and other therapeutic interventions. This highlights the versatility and potential of boron-containing compounds in developing novel medicinal solutions (Viňas, Núñez, Bennour, & Teixidor, 2019).
Environmental and Health Risk Assessment
The use of metal-based octane boosters in fuels has raised environmental and health concerns due to the combustion products' potential impacts. Studies on methylcyclopentadienyl manganese tricarbonyl (MMT) and other octane enhancers indicate the need for careful assessment of their use in fuels to mitigate adverse effects on engine performance, emissions control systems, and public health. This underscores the importance of evaluating the environmental and health implications of chemical additives in automotive fuels (Afotey, 2018).
Safety And Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide due to its wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue in the future .
Eigenschaften
IUPAC Name |
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVRMWNBGATCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



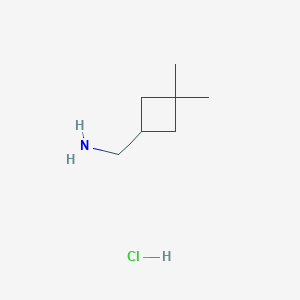
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)
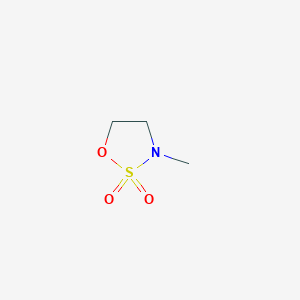
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)
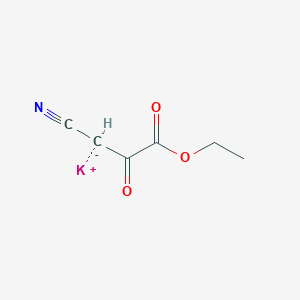
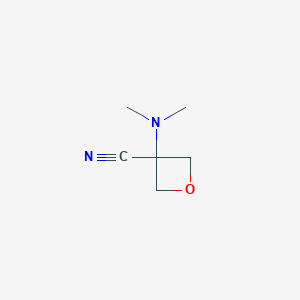
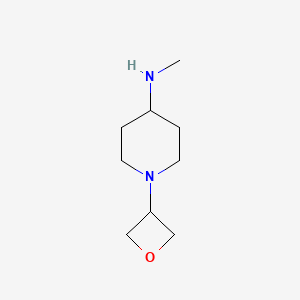
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
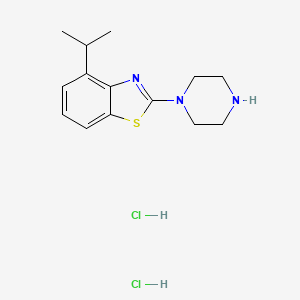
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)